REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:4]1[N:5]=[C:6]2[S:20][CH:19]=[C:18]([CH3:21])[N:7]2[C:8](=[O:17])[C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1)[CH3:3].Cl[C:23]1[N:31]=[CH:30][N:29]=[C:28]2[C:24]=1[NH:25][CH:26]=[N:27]2.C(N(CC)C(C)C)(C)C.C(Cl)Cl>C(O)CCC>[N:31]1[C:23]([NH:1][C@H:2]([C:4]2[N:5]=[C:6]3[S:20][CH:19]=[C:18]([CH3:21])[N:7]3[C:8](=[O:17])[C:9]=2[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=2)[CH3:3])=[C:24]2[C:28]([NH:27][CH:26]=[N:25]2)=[N:29][CH:30]=1
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Name
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(S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
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Quantity
|
108.2 g
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Type
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reactant
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Smiles
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N[C@@H](C)C=1N=C2N(C(C1C1=CC(=CC=C1)F)=O)C(=CS2)C
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Name
|
|
Quantity
|
71.73 g
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Type
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reactant
|
Smiles
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ClC1=C2NC=NC2=NC=N1
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Name
|
|
Quantity
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74.6 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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952 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Name
|
|
Quantity
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1000 mL
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Type
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reactant
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed with nitrogen bubbling for 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
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was consumed
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled down to room temperature
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Type
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ADDITION
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Details
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before being treated with water (200 mL) at room temperature
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to give an oily residue
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Type
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CUSTOM
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Details
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to give a brownish clear solution
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Type
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WASH
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Details
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The resulting solution was washed with 2.5% aqueous sodium carbonate solution (Na2CO3, 250 mL×2)
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Type
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CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to afford the crude desired product as a brownish solid
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Type
|
CUSTOM
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Details
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The solution of the crude desired product in CH2Cl2 was absorbed onto silica gel (300 g)
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Type
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WASH
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Details
|
The flash column was eluted with pure CH2Cl2
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Type
|
ADDITION
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Details
|
a mixture of CH2Cl2, MeOH and aqueous NH4OH (2000:10:5)
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Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C2NC=NC2=C1N[C@@H](C)C=1N=C2N(C(C1C1=CC(=CC=C1)F)=O)C(=CS2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |